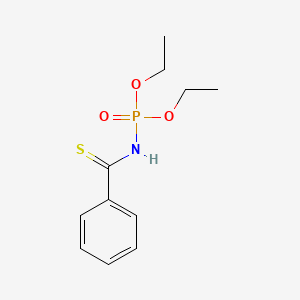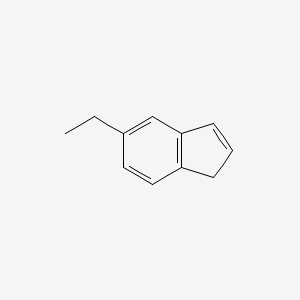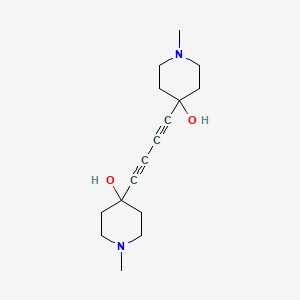![molecular formula C14H9Cl2N3 B14478188 7-Chloro-5-(2-chlorophenyl)-3H-pyrido[3,2-e][1,4]diazepine CAS No. 65660-75-5](/img/structure/B14478188.png)
7-Chloro-5-(2-chlorophenyl)-3H-pyrido[3,2-e][1,4]diazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-5-(2-chlorophenyl)-3H-pyrido[3,2-e][1,4]diazepine is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other conditions. This particular compound is structurally related to other well-known benzodiazepines and has been studied for its potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-5-(2-chlorophenyl)-3H-pyrido[3,2-e][1,4]diazepine typically involves the reaction of 2-amino-5-chlorobenzophenone with glycine ester hydrochloride under specific conditions . This reaction forms the core diazepine structure, which is then chlorinated to achieve the final compound. The reaction conditions often include the use of solvents like methanol and catalysts to facilitate the process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions
7-Chloro-5-(2-chlorophenyl)-3H-pyrido[3,2-e][1,4]diazepine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, altering the compound’s properties.
Reduction: Often used to modify the compound’s activity by reducing specific functional groups.
Substitution: Commonly involves replacing one functional group with another to create derivatives with different properties.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents .
Major Products Formed
Applications De Recherche Scientifique
Mécanisme D'action
The compound exerts its effects primarily by acting as an agonist at the benzodiazepine site of the GABAA receptor . This action enhances the inhibitory effect of the neurotransmitter GABA, leading to sedative, anxiolytic, and muscle-relaxant properties. The molecular targets and pathways involved include the modulation of chloride ion channels, which results in hyperpolarization of neurons and reduced neuronal excitability .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Known for its use in treating anxiety and seizure disorders.
Diclazepam: A structural analog with similar effects but different pharmacokinetic properties.
Uniqueness
7-Chloro-5-(2-chlorophenyl)-3H-pyrido[3,2-e][1,4]diazepine is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its ability to bind selectively to certain subtypes of GABAA receptors may offer advantages in terms of efficacy and side effect profile compared to other benzodiazepines .
Propriétés
Numéro CAS |
65660-75-5 |
|---|---|
Formule moléculaire |
C14H9Cl2N3 |
Poids moléculaire |
290.1 g/mol |
Nom IUPAC |
7-chloro-5-(2-chlorophenyl)-3H-pyrido[3,2-e][1,4]diazepine |
InChI |
InChI=1S/C14H9Cl2N3/c15-10-4-2-1-3-9(10)13-14-11(17-7-8-18-13)5-6-12(16)19-14/h1-7H,8H2 |
Clé InChI |
PWAOCLYXUMCWCD-UHFFFAOYSA-N |
SMILES canonique |
C1C=NC2=C(C(=N1)C3=CC=CC=C3Cl)N=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


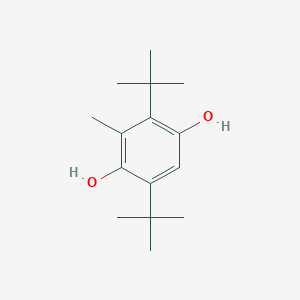
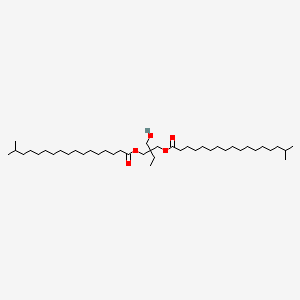
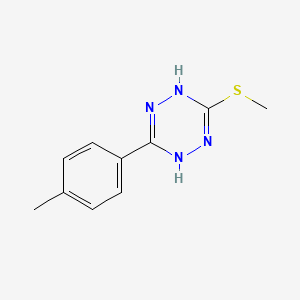
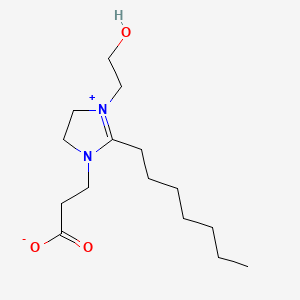
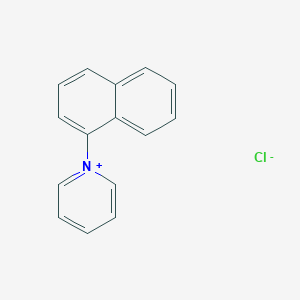
![[1,1'-Biphenyl]-3-sulfonic acid, 4-[[4,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-1H-pyrazol-4-yl]azo]-4'-[(2,5,6-trichloro-4-pyrimidinyl)amino]-, disodium salt](/img/structure/B14478137.png)
![(E)-but-2-enedioic acid;ethyl 4-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]piperazine-1-carboxylate](/img/structure/B14478140.png)
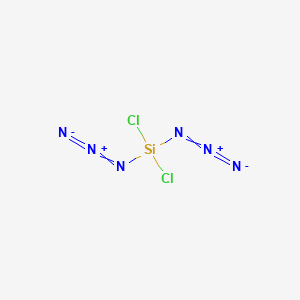
![3-Aminotricyclo[2.2.1.0~2,6~]heptane-3-carboxylic acid](/img/structure/B14478149.png)
![Fluoro[tris(trifluoromethyl)]germane](/img/structure/B14478157.png)
